molecular formula C19H19NO5 B3288298 methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate CAS No. 851678-66-5

methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No. B3288298
CAS RN: 851678-66-5
M. Wt: 341.4 g/mol
InChI Key: QQQVLIVWQMWACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate” is a chemical compound with the IUPAC name “methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate”. It has a molecular weight of 341.36 . The compound is typically stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is “1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1” and the InChI key is "QQQVLIVWQMWACQ-KRWDZBQOSA-N" .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-DL-serine methyl ester plays a crucial role in SPPS, a widely used method for constructing peptides. In SPPS, the Fmoc strategy is popular due to its compatibility with automated peptide synthesizers. The compound serves as a building block for peptide synthesis, allowing researchers to create custom peptides with specific sequences. By selectively deprotecting the Fmoc group, amino acids can be sequentially added to the growing peptide chain .

Self-Assembling Materials

Self-assembling materials have diverse applications, including antimicrobial materials, emulsifiers, and biomimetic structures. Fmoc-protected amino acids, including Fmoc-DL-serine methyl ester, can self-assemble into functional nanostructures. Researchers explore these assemblies for their potential in drug delivery, tissue engineering, and other biomedical applications .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Fmoc-DL-serine methyl ester, also known as “methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate” or “methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate”, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The primary result of the action of Fmoc-DL-serine methyl ester is the protection of the amino group during peptide synthesis . This allows for the successful formation of peptide bonds without interference from the amino group .

Action Environment

The action of Fmoc-DL-serine methyl ester is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound is stable under acidic conditions , which is beneficial during certain stages of peptide synthesis.

properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVLIVWQMWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.